2,4-Dibromo-5-isopropylthiazole CAS 1823346-89-9 properties
2,4-Dibromo-5-isopropylthiazole CAS 1823346-89-9 properties
Topic: 2,4-Dibromo-5-isopropylthiazole (CAS 1823346-89-9) Properties and Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Advanced Building Block for Regioselective Thiazole Functionalization
Executive Summary
2,4-Dibromo-5-isopropylthiazole (CAS 1823346-89-9) is a specialized heterocyclic building block used primarily in the synthesis of multi-functionalized thiazole derivatives. Its structural uniqueness lies in the presence of two chemically distinct bromine atoms at the C2 and C4 positions, combined with a steric isopropyl group at C5. This configuration allows for highly controlled, sequential functionalization strategies—a critical requirement in the development of kinase inhibitors, antiviral agents, and agrochemicals where the thiazole core acts as a central pharmacophore.
This guide details the physicochemical properties, validated synthetic pathways, and regioselective reactivity profiles necessary for utilizing this compound in high-value organic synthesis.
Chemical Identity & Physical Properties[1][2]
Identification Data
| Property | Specification |
| CAS Number | 1823346-89-9 |
| IUPAC Name | 2,4-Dibromo-5-(propan-2-yl)-1,3-thiazole |
| Molecular Formula | C₆H₇Br₂NS |
| Molecular Weight | 284.99 g/mol |
| SMILES | CC(C)c1c(Br)nc(Br)s1 |
| Structural Class | 2,4-Dihalothiazole / 5-Alkylthiazole |
Physicochemical Profile
Note: Specific experimental data for this CAS is limited in public registries. Values below represent high-confidence predicted ranges based on structural analogs (e.g., 2,4-dibromothiazole).
| Parameter | Value / Range | Context |
| Appearance | Pale yellow to off-white solid (low melting) or oil | Analogous to 2,4-dibromo-5-methylthiazole. |
| Boiling Point | ~280–290 °C (Predicted) | High BP due to heavy bromine atoms. |
| Density | 1.8 ± 0.1 g/cm³ | High density characteristic of polybrominated heterocycles. |
| Solubility | DMSO, DMF, DCM, Chloroform | Insoluble in water. |
| Storage | 2–8 °C, Inert Atmosphere | Light and moisture sensitive. |
Synthetic Pathways
The synthesis of 2,4-dibromo-5-isopropylthiazole typically follows the industrial standard for 2,4-dihalothiazoles, utilizing the "hydroxy-to-halo" conversion strategy.
Protocol: Bromination of Thiazolidine-2,4-dione Precursors
This method is preferred over direct bromination of thiazoles due to superior regiocontrol.
Step 1: Precursor Synthesis Condensation of ethyl 2-bromo-3-methylbutyrate with thiourea yields 2-amino-5-isopropylthiazol-4-one, which is hydrolyzed to 5-isopropylthiazolidine-2,4-dione .
Step 2: Aromatization & Bromination Reaction with Phosphorus Oxybromide (POBr₃) converts the dione carbonyls into bromides while aromatizing the ring.
Reaction Scheme:
5-isopropylthiazolidine-2,4-dione + POBr₃ (excess)
2,4-Dibromo-5-isopropylthiazole
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Mechanism: The reaction proceeds via the formation of phosphorodibromidate intermediates at the C2 and C4 oxygens, followed by nucleophilic aromatic substitution by bromide ions.
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Purification: The product is typically isolated via steam distillation or silica gel chromatography (Hexanes/EtOAc) to remove phosphorous byproducts.
Reactivity & Regioselectivity
The core value of 2,4-dibromo-5-isopropylthiazole in drug discovery is its differential reactivity . The electronic environment of the thiazole ring renders the C2-bromide significantly more electrophilic than the C4-bromide.
Mechanistic Basis of Selectivity
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C2 Position (High Reactivity): The C2 carbon is flanked by both the electronegative nitrogen and sulfur atoms. The C=N bond character makes this position highly susceptible to oxidative addition by Pd(0) and Nucleophilic Aromatic Substitution (S_NAr).
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C4 Position (Moderate Reactivity): The C4 carbon is less electron-deficient. Furthermore, the bulky isopropyl group at C5 provides steric shielding, further reducing the rate of reaction at C4 compared to C2.
Sequential Functionalization Workflow
Researchers can exploit this difference to install two different substituents sequentially without protecting groups.
Workflow Diagram (DOT Visualization):
Figure 1: Sequential cross-coupling strategy exploiting the electronic difference between C2 and C4 bromides.
Validated Experimental Conditions
| Reaction Type | Target Position | Catalyst System | Conditions | Notes |
| Suzuki-Miyaura | C2 (Selective) | Pd(PPh₃)₄ (5 mol%) | Toluene/EtOH/H₂O, Na₂CO₃, RT to 40°C | Limiting temp preserves C4-Br. |
| Suzuki-Miyaura | C4 (Forced) | Pd(dppf)Cl₂ or Pd₂dba₃/XPhos | Dioxane, K₃PO₄, 80–100°C | Requires C2 to be substituted first. |
| Buchwald-Hartwig | C2 (Selective) | Pd(OAc)₂ / BINAP | Toluene, Cs₂CO₃, 80°C | Introduces amines at C2. |
| Negishi | C2 (Selective) | Pd(PPh₃)₄ | THF, 0°C to RT | Excellent for alkyl/benzyl zinc reagents. |
Applications in Drug Discovery
The 5-isopropylthiazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for phenyl or pyridine rings to modulate lipophilicity (LogP) and metabolic stability.
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Kinase Inhibitors: The thiazole nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., CDK, MAPK). The 5-isopropyl group fills hydrophobic pockets (Gatekeeper residues).
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Antivirals: 2,4-disubstituted thiazoles are core motifs in non-nucleoside reverse transcriptase inhibitors (NNRTIs).
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Metabolic Stability: The isopropyl group at C5 blocks metabolic oxidation at this position, a common clearance pathway for unsubstituted thiazoles.
Safety & Handling (MSDS Highlights)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling: Manipulate under a fume hood. Avoid contact with strong oxidizing agents.
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Degradation: Decomposes to emit toxic fumes of Hydrogen Bromide (HBr), Sulfur Oxides (SOx), and Nitrogen Oxides (NOx) under fire conditions.
References
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Bach, T., & Heuser, S. (2001). Regioselective cross-coupling reactions of 2,4-dibromothiazole. Tetrahedron Letters , 42(48), 8447-8449.
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Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings of Dihalogenated Heterocycles. Journal of the American Chemical Society , 132(51), 18078–18080.
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Aitken, K. M., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole. Journal of Chemical Crystallography , 45, 547–553.
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Verma, A., et al. (2023). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry .
